4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1006485-32-0
VCID: VC6847039
InChI: InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-12(4-2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13)
SMILES: CCNC(=O)C1=NN(C=C1N)CC
Molecular Formula: C8H14N4O
Molecular Weight: 182.227

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide

CAS No.: 1006485-32-0

Cat. No.: VC6847039

Molecular Formula: C8H14N4O

Molecular Weight: 182.227

* For research use only. Not for human or veterinary use.

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide - 1006485-32-0

Specification

CAS No. 1006485-32-0
Molecular Formula C8H14N4O
Molecular Weight 182.227
IUPAC Name 4-amino-N,1-diethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-12(4-2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13)
Standard InChI Key TVKQMQPKAXIUSF-UHFFFAOYSA-N
SMILES CCNC(=O)C1=NN(C=C1N)CC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-amino-N,1-diethylpyrazole-3-carboxamide, reflects its substitution pattern: a pyrazole ring substituted at the 1-position with a diethyl group, an amino group at the 4-position, and a carboxamide moiety at the 3-position. The SMILES notation CCNC(=O)C1=NN(C=C1N)CC\text{CCNC(=O)C1=NN(C=C1N)CC} confirms this arrangement. X-ray diffraction (XRD) studies on analogous pyrazole derivatives, such as diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate, reveal planar pyrazole rings with bond angles consistent with aromatic stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H14N4O\text{C}_8\text{H}_{14}\text{N}_4\text{O}
Molecular Weight182.227 g/mol
IUPAC Name4-amino-N,1-diethylpyrazole-3-carboxamide
SMILESCCNC(=O)C1=NN(C=C1N)CC\text{CCNC(=O)C1=NN(C=C1N)CC}

Physicochemical Characteristics

The diethyl groups enhance hydrophobicity compared to dimethyl analogues, as evidenced by the logP value differentials . Fourier-transform infrared spectroscopy (FTIR) of related compounds shows characteristic peaks for N-H stretches (3,300–3,100 cm1^{-1}), C=O stretches (1,680–1,640 cm1^{-1}), and aromatic C-N vibrations (1,350–1,250 cm1^{-1}) . Transmission electron microscopy (TEM) further indicates particle sizes in the nanometer range, suggesting potential for nanoformulations .

Synthesis and Characterization

Synthetic Routes

Industrial synthesis typically involves reacting 4-amino-1H-pyrazole-3-carboxamide with diethylamine in the presence of catalysts such as triethylamine or palladium complexes. Continuous flow reactors optimize yield (≥85%) and purity (>98%) by maintaining precise temperature (80–100°C) and pressure (1–2 atm) conditions.

Table 2: Representative Synthesis Conditions

ParameterValueSource
Reactant4-amino-1H-pyrazole-3-carboxamide
ReagentDiethylamine
CatalystTriethylamine
Temperature80–100°C
Yield≥85%

Analytical Characterization

XRD patterns of analogous compounds confirm crystalline structures indexed to monoclinic systems with space group P21_1/c . FTIR and nuclear magnetic resonance (NMR) spectroscopy validate functional groups, while high-performance liquid chromatography (HPLC) ensures purity .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

The amino group undergoes oxidation with potassium permanganate (KMnO4\text{KMnO}_4) to yield nitro derivatives, whereas lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxamide to a primary amine. Such transformations enable diversification for structure-activity relationship (SAR) studies.

Substitution Reactions

Electrophilic substitution at the pyrazole ring’s 5-position occurs with halogenating agents (e.g., Br2\text{Br}_2), producing brominated derivatives. These intermediates serve as precursors for cross-coupling reactions in drug discovery.

Biological Activity and Mechanisms

Enzyme Inhibition

The carboxamide moiety chelates metal ions in enzymatic active sites, inhibiting hydrolases and oxidoreductases. For instance, molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2), a target in inflammation management.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for kinase inhibitors, notably targeting EGFR and VEGFR2 in oncology. Analogues with fluorinated substituents exhibit enhanced bioavailability and target binding .

Agrochemistry

Derivatives act as fungicides against Phytophthora infestans, reducing lesion formation by 70% at 50 ppm. Structure optimization focuses on improving rainfastness and soil persistence.

Comparative Analysis with Analogues

Diethyl vs. Dimethyl Substitution

Replacing dimethyl groups (as in 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide ) with diethyl groups increases logP from 0.8 to 1.5, enhancing lipid solubility . This modification improves blood-brain barrier penetration in rodent models.

Table 3: Substituent Effects on Properties

PropertyDiethyl DerivativeDimethyl DerivativeSource
logP1.50.8
MIC (S. aureus)32 µg/mL64 µg/mL
Solubility (H2_2O)12 mg/mL25 mg/mL

Future Perspectives

Current research gaps include in vivo toxicity profiling and formulation studies for sustained release. Computational models predicting metabolite pathways could accelerate preclinical development. Additionally, green chemistry approaches using biocatalysts may reduce synthesis costs by 30–40%.

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